

Automated Borate Fusion: A High-Throughput Solution for Accurate Elemental Analysis

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Compound of Interest

Compound Name: *Lithium borate*

Cat. No.: *B084308*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the modern analytical laboratory, the demand for high-throughput sample analysis is ever-increasing. Sample preparation, often a bottleneck, is a critical step that dictates the quality and reliability of analytical results. Automated borate fusion has emerged as a robust and efficient technique for preparing a wide variety of solid materials for elemental analysis by X-ray Fluorescence (XRF), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

This technique involves dissolving an oxidized sample in a molten **lithium borate** flux at high temperatures (around 1000-1150°C) to create a perfectly homogeneous glass disc (for XRF) or a dilute acidic solution (for ICP-OES/MS).^{[1][2]} Automation of this process not only significantly increases sample throughput but also enhances safety, precision, and accuracy by minimizing human error and ensuring repeatable conditions.^{[3][4]} This application note provides a detailed overview, quantitative performance data, and standardized protocols for implementing automated borate fusion in a high-throughput laboratory setting.

Advantages of Automated Borate Fusion

Automated borate fusion offers several key advantages over traditional sample preparation methods like pressed powder pellets for XRF or acid digestion for ICP techniques:

- Elimination of Matrix Effects: The fusion process effectively eliminates variations in particle size, mineralogy, and matrix composition, leading to more accurate and precise XRF results compared to pressed pellets.[2][5]
- Complete Dissolution: It ensures the complete dissolution of even highly refractory materials such as ceramics, catalysts, and certain alloys, which can be challenging with acid digestion alone.[2]
- Improved Safety: Automation minimizes operator exposure to high temperatures and hazardous acids, such as hydrofluoric acid (HF), often required for digesting silicate matrices.[2]
- High Throughput: Automated systems can process multiple samples simultaneously, with some instruments capable of preparing up to 48 samples per hour, significantly reducing sample preparation time.[4]
- Enhanced Precision and Accuracy: The highly controlled and repeatable environment of automated fusion instruments leads to excellent analytical precision and accuracy, as demonstrated by the analysis of certified reference materials.[1][6]

Data Presentation: Performance and Accuracy

The accuracy and precision of automated borate fusion have been validated across a range of sample types and analytical techniques. The following tables summarize the quantitative performance of this method in the analysis of certified reference materials (CRMs).

Table 1: XRF Analysis of Cement Certified Reference Materials (NIST)

This table presents a comparison of certified values with measured values for major oxides in cement CRMs after preparation by an automated induction fusion system. The data demonstrates compliance with ASTM C114 standards.

Oxide	Certified Value (%)	Measured Value (%)	Difference (%)	ASTM C114 Limit (%)
NIST 1881a				
CaO	62.58	62.55	-0.03	0.20
SiO ₂	20.29	20.30	0.01	0.16
Al ₂ O ₃	5.21	5.22	0.01	0.20
Fe ₂ O ₃	3.28	3.28	0.00	0.10
NIST 1884a				
CaO	64.01	64.03	0.02	0.20
SiO ₂	21.21	21.20	-0.01	0.16
Al ₂ O ₃	5.41	5.40	-0.01	0.20
Fe ₂ O ₃	2.89	2.89	0.00	0.10

Data adapted from reference[1]. The results show that the automated fusion process delivers accuracy well within the requirements of ASTM C114.

Table 2: ICP-OES Analysis of Limestone and Dolomite CRMs

This table showcases the accuracy and precision of automated borate fusion for the analysis of limestone and dolomite CRMs by ICP-OES. Ten replicates of each CRM were prepared and analyzed.[6]

Techlab ECRM 701-1 (Limestone)

Element	Certified Value (%)	Average Measured Value (%)	Recovery (%)
Ca	38.4	38.5	100.3
Mg	0.49	0.49	100.0
Si	0.28	0.28	100.0

**NIST SRM 88b
(Dolomite)**

Element	Certified Value (%)	Average Measured Value (%)	Recovery (%)
Ca	21.5	21.4	99.5
Mg	13.0	12.9	99.2
Si	0.75	0.75	100.0

Data sourced from reference[6]. The high recovery rates and low relative standard deviations (RSD) demonstrate the excellent accuracy and precision of the method.

Experimental Protocols

The following are generalized protocols for automated borate fusion for both XRF and ICP-OES/MS analysis. Specific parameters may need to be optimized based on the sample matrix and the automated fusion instrument used.

Protocol 1: Automated Borate Fusion for XRF Analysis

This protocol is suitable for a wide range of oxide materials, including cements, ores, and geological samples.[7][8]

1. Sample Preparation: 1.1. Ensure the sample is finely ground to a particle size of less than 100 μm . 1.2. If necessary, ignite the sample at 950-1000°C to a constant weight to remove volatile components.

2. Weighing: 2.1. Accurately weigh the ignited sample into a 95% Platinum-5% Gold (Pt/Au) crucible. A typical sample weight is between 0.5 g and 1.0 g.[1][7] 2.2. Add a pre-determined amount of **lithium borate** flux. A common flux is a mixture of lithium tetraborate ($\text{Li}_2\text{B}_4\text{O}_7$) and lithium metaborate (LiBO_2), often in a 50:50 or 67:33 ratio, with an integrated non-wetting agent like lithium bromide (LiBr).[7][9] A typical sample-to-flux ratio is 1:10.[7]

3. Automated Fusion Cycle: 3.1. Place the crucible in the automated fusion instrument. 3.2. Program the fusion cycle. A typical program includes:

- Pre-heating: Ramp to 600°C and hold for a set time to ensure slow oxidation of any remaining combustible material.
- Melting: Increase temperature to 1050-1150°C to melt the flux.[8]
- Agitation: The instrument will agitate the molten mixture for several minutes to ensure complete sample dissolution and homogenization.
- Pouring: The molten glass is automatically poured into a pre-heated Pt/Au mold.
- Cooling: The mold is cooled in a controlled manner, often with forced air, to produce a crack-free, homogeneous glass disc.

4. Analysis: 4.1. Once cooled, the glass disc is ready for analysis by WDXRF or EDXRF.

Protocol 2: Automated Borate Fusion for ICP-OES/MS Analysis

This protocol is designed for the complete dissolution of samples into a liquid form for analysis by ICP techniques.[6][10]

1. Sample Preparation: 1.1. As with the XRF protocol, ensure the sample is finely ground (< 100 μm) and ignited if necessary.

2. Weighing: 2.1. Weigh a smaller amount of sample, typically 0.1 g to 0.4 g, into a Pt/Au crucible.[11] 2.2. Add the appropriate **lithium borate** flux. For acidic samples high in silica, a flux with a higher proportion of lithium metaborate is often preferred.[10] A common sample-to-flux ratio for ICP is 1:4.[11]

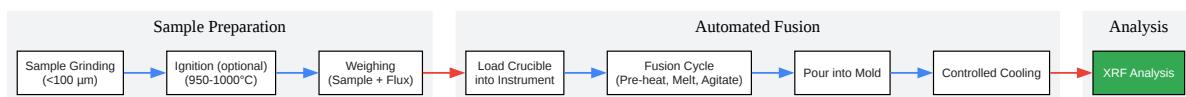
3. Automated Fusion and Dissolution Cycle: 3.1. Place the crucible in the automated fusion instrument. 3.2. Place a beaker containing a dilute acid solution (e.g., 5-10% nitric acid) in the designated position for solution capture. 3.3. Program the fusion cycle, which will be similar to

the XRF protocol (pre-heating, melting, agitation). 3.4. At the end of the cycle, the molten bead is automatically poured into the beaker of dilute acid.[10] 3.5. The beaker is then typically placed on a magnetic stirrer within the instrument or manually to aid in the dissolution of the fused bead.

4. Final Solution Preparation: 4.1. Once the bead is fully dissolved, quantitatively transfer the solution to a volumetric flask. 4.2. Dilute to the final volume with deionized water. The final solution will contain the dissolved sample, the flux, and the acid. 4.3. The solution is now ready for analysis by ICP-OES or ICP-MS. Internal standards can be added at this stage if required.

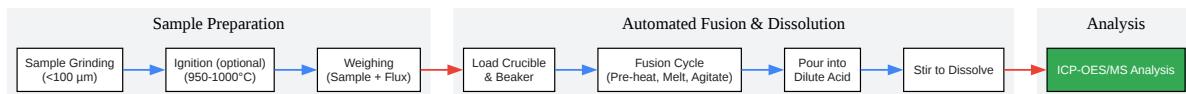
Mandatory Visualization

The following diagrams illustrate the generalized workflows for automated borate fusion.



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Caption: Automated Borate Fusion Workflow for XRF Analysis.



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Caption: Automated Borate Fusion Workflow for ICP-OES/MS Analysis.

Conclusion

Automated borate fusion is a powerful and versatile sample preparation technique that addresses the need for high-throughput, accurate, and precise elemental analysis in modern laboratories. By eliminating matrix effects and ensuring complete sample dissolution, this method provides superior analytical results for a wide range of materials. The automation of the fusion process not only enhances laboratory efficiency and productivity but also significantly improves safety and data reproducibility. The protocols and data presented in this application note provide a solid foundation for the successful implementation of automated borate fusion for routine and research applications.

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